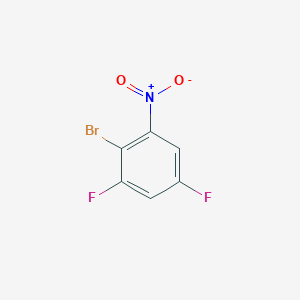

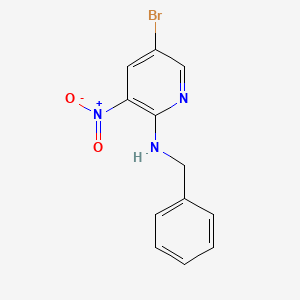

2-Bromo-1,5-difluoro-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Bromo-1,5-difluoro-3-nitrobenzene" is not directly studied in the provided papers. However, the papers do discuss related bromo-nitrobenzene compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene is investigated, demonstrating the formation of arylzinc products , and the synthesis of 1-bromo-2,4-dinitrobenzene is described, yielding a high purity product . These studies suggest that bromo-nitrobenzene compounds are versatile intermediates in organic synthesis and can undergo various chemical transformations.

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives is well-documented. For example, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods highlight the reactivity of bromo-nitrobenzene compounds and their utility as intermediates in the synthesis of more complex molecules.

Molecular Structure Analysis

While the molecular structure of "2-Bromo-1,5-difluoro-3-nitrobenzene" is not directly analyzed, the structure of related compounds is examined. For instance, the nickel(II) complex of 1,2-bis(dimethylarsino)tetrafluorobenzene is studied using X-ray crystallography, revealing a tetragonal cation with specific Ni-Br and Ni-As bond lengths . This suggests that the molecular structure of bromo-nitrobenzene derivatives can be complex and may form stable complexes with transition metals.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives is explored in several papers. The electrochemical reduction of 1-bromo-4-nitrobenzene leads to the formation of arylzinc products , and the reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes results in the production of 1-nitro-2-vinylbenzene and 1H-indole . These reactions demonstrate the potential for bromo-nitrobenzene compounds to participate in various chemical transformations, including reductions and eliminations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their functional groups and molecular structure. For instance, the nitration of polyfluoro-benzenes leads to high yields of mononitro-compounds , indicating that the presence of fluorine atoms can affect the reactivity of the benzene ring. Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit unique reactivity in ionic liquids compared to conventional solvents , suggesting that the solvent environment can significantly impact the behavior of these compounds.

Applications De Recherche Scientifique

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 2-Bromo-1,5-difluoro-3-nitrobenzene is used in the preparation of aromatic amides . This process involves a copper-catalyzed direct arylation .

- Methods of Application or Experimental Procedures : The process uses readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts as the source for the aryl substituents . The reactions were insensitive to the electronic nature of the aryl groups, as both electron-rich and electron-deficient aryls were successfully introduced . A wide range of 2-bromo-2,2-difluoroacetamides as either aliphatic or aromatic secondary or tertiary amides were also reactive under the developed conditions .

- Results or Outcomes : The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were scaled up to gram quantities .

Safety And Hazards

Propriétés

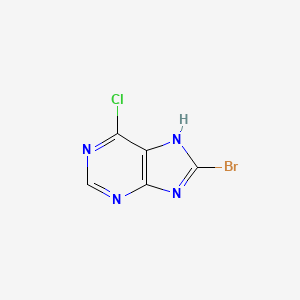

IUPAC Name |

2-bromo-1,5-difluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPTYIIKJMNJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648642 |

Source

|

| Record name | 2-Bromo-1,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,5-difluoro-3-nitrobenzene | |

CAS RN |

877161-74-5 |

Source

|

| Record name | 2-Bromo-1,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIFLUORO-6-NITROBROMOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)

![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)